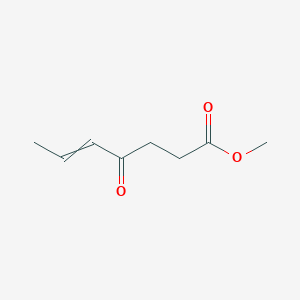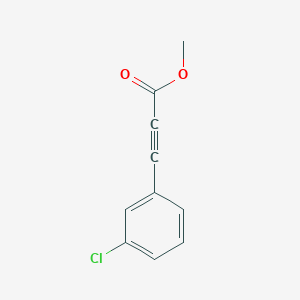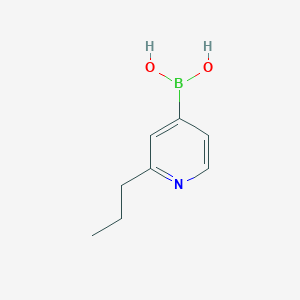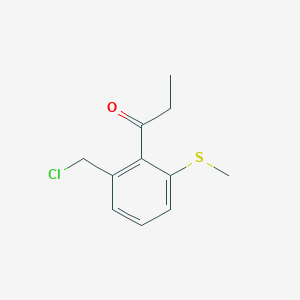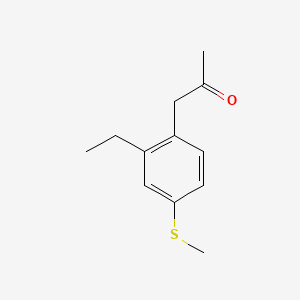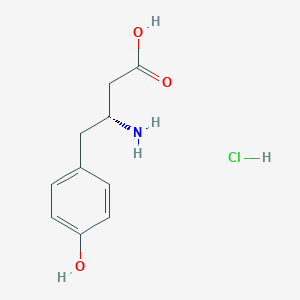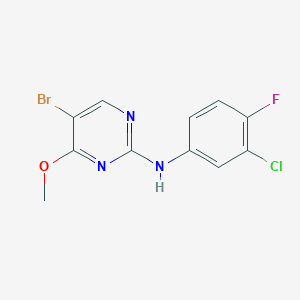
5-bromo-N-(3-chloro-4-fluorophenyl)-4-methoxypyrimidin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-bromo-N-(3-chloro-4-fluorophenyl)-4-methoxypyrimidin-2-amine is a chemical compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of bromine, chlorine, fluorine, and methoxy functional groups attached to a pyrimidine ring
Métodos De Preparación
The synthesis of 5-bromo-N-(3-chloro-4-fluorophenyl)-4-methoxypyrimidin-2-amine typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.
In an industrial setting, the production of this compound may involve the use of advanced catalytic systems and optimized reaction conditions to ensure high yield and purity. The specific details of the industrial production methods are often proprietary and may vary between manufacturers.
Análisis De Reacciones Químicas
5-bromo-N-(3-chloro-4-fluorophenyl)-4-methoxypyrimidin-2-amine can undergo various types of chemical reactions, including:
Substitution Reactions: The presence of halogens (bromine and chlorine) makes this compound susceptible to nucleophilic substitution reactions. Common reagents for these reactions include nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under appropriate conditions. For example, the methoxy group can be oxidized to a carbonyl group using oxidizing agents.
Coupling Reactions: As mentioned earlier, the Suzuki–Miyaura coupling reaction is a key method for forming carbon–carbon bonds in the synthesis of this compound.
The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
5-bromo-N-(3-chloro-4-fluorophenyl)-4-methoxypyrimidin-2-amine has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique functional groups make it a valuable intermediate in organic synthesis.
Biology: The compound may be used in the development of new biochemical assays and as a probe to study biological processes.
Medicine: Research into the potential therapeutic applications of this compound is ongoing. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 5-bromo-N-(3-chloro-4-fluorophenyl)-4-methoxypyrimidin-2-amine depends on its specific application. In a biological context, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids. The exact pathways involved can vary and are often the subject of detailed biochemical studies.
Comparación Con Compuestos Similares
Similar compounds to 5-bromo-N-(3-chloro-4-fluorophenyl)-4-methoxypyrimidin-2-amine include other pyrimidine derivatives with different substituents. Some examples are:
- 5-bromo-N-(3-chloro-4-fluorophenyl)-2-hydroxybenzamide
- 5-bromo-N-(3-chloro-4-fluorophenyl)-2-methoxy-3-methylbenzamide
These compounds share similar structural features but differ in their specific functional groups, which can lead to variations in their chemical properties and applications
Propiedades
Fórmula molecular |
C11H8BrClFN3O |
|---|---|
Peso molecular |
332.55 g/mol |
Nombre IUPAC |
5-bromo-N-(3-chloro-4-fluorophenyl)-4-methoxypyrimidin-2-amine |
InChI |
InChI=1S/C11H8BrClFN3O/c1-18-10-7(12)5-15-11(17-10)16-6-2-3-9(14)8(13)4-6/h2-5H,1H3,(H,15,16,17) |
Clave InChI |
DAPJQPWHKINWRM-UHFFFAOYSA-N |
SMILES canónico |
COC1=NC(=NC=C1Br)NC2=CC(=C(C=C2)F)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Tert-butyl 1,1-difluoro-5-azaspiro[2.3]hexane-5-carboxylate](/img/structure/B14075109.png)
![Diphenyl[(trifluoromethanesulfonyl)oxy]borane](/img/structure/B14075115.png)
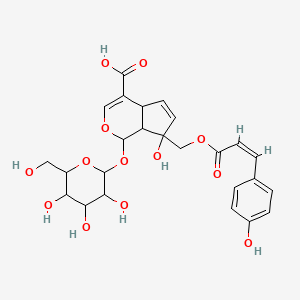
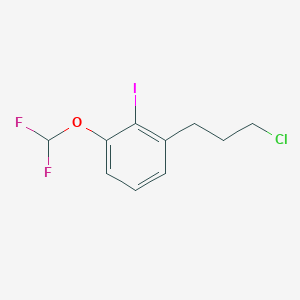
![6-(2,6-dichloro-3,5-dimethoxyphenyl)-2-(methylamino)-8-(piperidin-4-yl)pyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B14075126.png)
